![molecular formula C21H21N3O2 B2816769 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide CAS No. 1251600-40-4](/img/structure/B2816769.png)
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide is a complex heterocyclic compound that belongs to the family of 1,6-naphthyridin-2(1H)-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a naphthyridine core, which is a bicyclic system containing two pyridine rings, and an acetamide group attached to an m-tolyl substituent.
作用机制
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with FGFR4 by binding to a specific cysteine residue (Cys552) in the receptor . This binding inhibits the receptor’s activity, thereby blocking the transmission of the FGF19 signaling pathway, which is critical to hepatocellular carcinoma (HCC) .
Biochemical Pathways
The compound affects the FGF19 signaling pathway . This pathway is essential for the growth and survival of HCC cells. By inhibiting FGFR4, the compound disrupts this pathway, leading to reduced proliferation of HCC cells .
Pharmacokinetics
These properties, along with low risk of hERG toxicity, suggest that the compound could have good bioavailability .
Result of Action
The compound exhibits potent anti-proliferative activities against FGFR4-dependent HCC cell lines . In a Hep-3B HCC xenograft model, it demonstrated remarkable antitumor efficacy . The compound also showed moderate inhibitory activities against the FGFR4 V550L mutant in vitro .
准备方法
The synthesis of 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of a suitable naphthyridine precursor with an acetamide derivative under specific reaction conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
化学反应分析
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers
相似化合物的比较
Similar compounds to 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide include other 1,6-naphthyridin-2(1H)-one derivatives. These compounds share a similar core structure but differ in the substituents attached to the naphthyridine ring. Some examples include:
- 1,6-Naphthyridin-2(1H)-one derivatives with different substituents at positions N1, C3, C4, C5, C7, and C8 .
- Other heterocyclic compounds such as quinoline, benzimidazole, and pyrazole derivatives .
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
属性
IUPAC Name |
N-(3-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-5-4-6-15(11-14)22-20(25)13-24-10-9-19-17(12-24)21(26)16-7-2-3-8-18(16)23-19/h2-8,11H,9-10,12-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKYRRIENVZXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
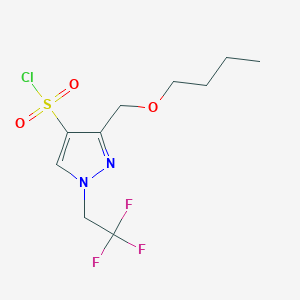
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(dimethylamino)phenyl]methyl}propanamide](/img/structure/B2816687.png)
![[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]methanamine;hydrochloride](/img/structure/B2816689.png)
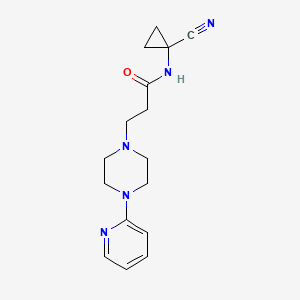
![N-(3-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2816692.png)
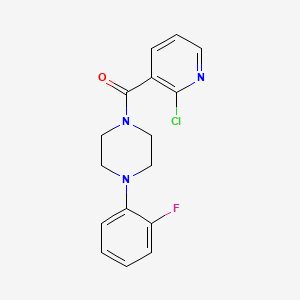
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2816695.png)
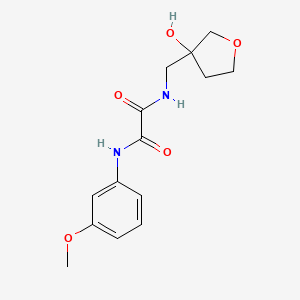
![2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2816699.png)
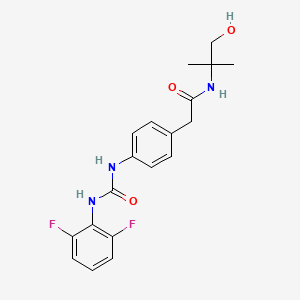
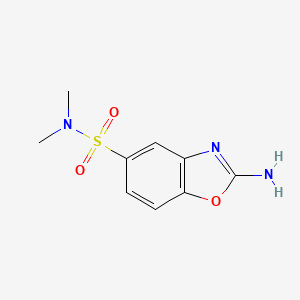
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2816705.png)
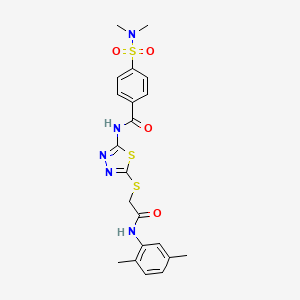
![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B2816707.png)
